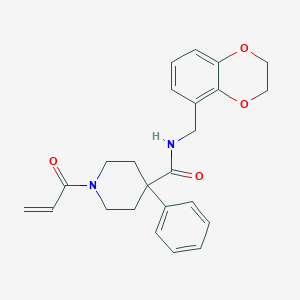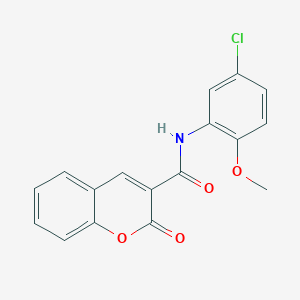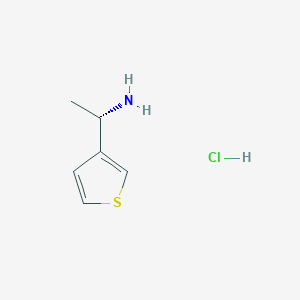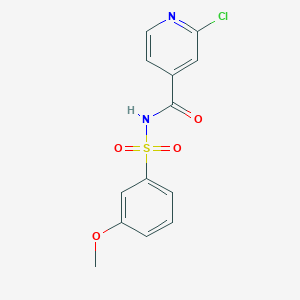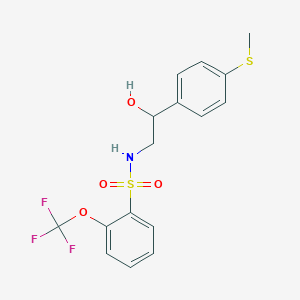![molecular formula C24H21ClFN3O3S B2449757 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-50-4](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound is closely related to various synthesized molecules explored for their potential in scientific research, focusing on their synthesis, structural characterization, and application in different fields such as antiviral, anticancer, and antimicrobial activities. For example, derivatives of similar compounds have been prepared through reactions involving tryptamine and flurbiprofen, showcasing a fragment akin to Brequinar used in SARS-CoV-2 treatment trials. These compounds are fully analyzed and characterized using NMR, UV, IR, and mass spectral data, indicating a methodological approach to understanding their potential applications in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2020).
Antiproliferative Activity
Another dimension of research investigates the antiproliferative activity of closely related compounds. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This highlights the compound's promising anticancer activity, backed by detailed crystal structure analysis, DFT, Hirshfeld surface analysis, and molecular docking studies (Huang et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds, such as nuarimol, reveals significant details about the arrangement and interactions within the crystal lattice. The dihedral angles and hydrogen bonding patterns observed provide insights into the molecular stability and potential interactions of these compounds with biological targets. Such structural analyses are crucial for designing molecules with desired biological activities (Kang, Kim, Park, & Kim, 2015).
Development of Drug Formulations
Research also extends to the development of suitable formulations for poorly water-soluble compounds, aiming at increasing in vivo exposure for therapeutic applications. Studies on precipitation-resistant solution formulations for related compounds have shown promising results in enhancing plasma concentrations and improving dose proportionality in animal models. This line of research is pivotal for the early clinical evaluation of potential drugs (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These studies provide evidence of the potential therapeutic applications of such compounds, with some showing higher activity than reference drugs in anticancer assays. The comprehensive characterization and biological evaluation of these compounds contribute to the ongoing search for new, effective therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorophenylethylamine", "2-fluorobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "propanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorophenylethylamine is reacted with 2-fluorobenzaldehyde in the presence of propanoyl chloride and triethylamine in dichloromethane to form an imine intermediate.", "Step 2: The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of triethylamine in dichloromethane to form the desired product.", "Step 3: The product is purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "Step 4: The purified product is then washed with a solution of sodium bicarbonate, followed by a solution of sodium chloride, and finally with water to remove any impurities." ] } | |
CAS-Nummer |
866016-50-4 |
Produktname |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
Molekularformel |
C24H21ClFN3O3S |
Molekulargewicht |
485.96 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30) |
InChI-Schlüssel |
BLKFLSDANOIFEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
